molecular formula C25H23NO2 B298201 2-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione

2-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione

Cat. No. B298201
M. Wt: 369.5 g/mol
InChI Key: UWCZWTUKOGOTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione, also known as compound 1, is a synthetic compound that has attracted attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Compound 1 has shown potential applications in various scientific research fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione 1 has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
In materials science, 2-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione 1 has been used as a building block for the synthesis of novel organic materials with unique electronic and optical properties. These materials have potential applications in the development of organic electronic devices, such as organic light-emitting diodes and organic solar cells.

Mechanism of Action

The mechanism of action of 2-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, 2-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione 1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
Compound 1 has been shown to have a range of biochemical and physiological effects, depending on the context and concentration of its application. In vitro studies have demonstrated its anti-inflammatory, anti-cancer, and anti-microbial activities, as well as its ability to modulate certain signaling pathways. In vivo studies have shown that 2-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione 1 can reduce inflammation and oxidative stress in animal models of various diseases, including Alzheimer's disease, arthritis, and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione 1 in lab experiments is its synthetic accessibility and versatility. It can be synthesized in large quantities with high purity, and can be modified to incorporate various functional groups for specific applications. However, one limitation is its relatively low water solubility, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione 1. One direction is the development of more potent and selective inhibitors of COX-2 and other enzymes involved in inflammation and cancer. Another direction is the synthesis of novel organic materials using 2-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione 1 as a building block, with potential applications in organic electronics and optoelectronics. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione 1 and its potential applications in various disease models.

Synthesis Methods

The synthesis of 2-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione 1 involves a multi-step process that begins with the reaction of 4-isopropylbenzaldehyde and 2,5-dimethyl-1H-pyrrole-3-carboxaldehyde in the presence of an acid catalyst to form an intermediate. The intermediate is then reacted with indene-1,3-dione in the presence of a base catalyst to yield 2-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione 1. The final product is obtained after purification and characterization using various analytical techniques.

properties

Product Name

2-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione

Molecular Formula

C25H23NO2

Molecular Weight

369.5 g/mol

IUPAC Name

2-[[2,5-dimethyl-1-(4-propan-2-ylphenyl)pyrrol-3-yl]methylidene]indene-1,3-dione

InChI

InChI=1S/C25H23NO2/c1-15(2)18-9-11-20(12-10-18)26-16(3)13-19(17(26)4)14-23-24(27)21-7-5-6-8-22(21)25(23)28/h5-15H,1-4H3

InChI Key

UWCZWTUKOGOTBQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(C)C)C)C=C3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(C)C)C)C=C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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